molecular formula C21H15ClN6OS3 B6513816 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 892224-52-1

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B6513816
CAS No.: 892224-52-1
M. Wt: 499.0 g/mol
InChI Key: WYINOKNBAOEQSV-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClN6OS3 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.0158003 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be enzymes such as cytochrome P450 (CYP-450) and Poly (ADP-ribose) polymerase 1 (PARP-1) . These enzymes play crucial roles in various biological processes, including drug metabolism and DNA repair, respectively.

Mode of Action

The compound interacts with its targets through binding to specific sites. For instance, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of CYP-450 can disrupt drug metabolism, while inhibition of PARP-1 can interfere with DNA repair processes . The downstream effects of these disruptions can include altered drug efficacy and potential cytotoxicity.

Pharmacokinetics

For instance, some 1,2,4-triazole derivatives are known to have good absorption and distribution profiles, while others are metabolized by enzymes like CYP-450 .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For example, inhibition of CYP-450 can alter the metabolism of other drugs, while inhibition of PARP-1 can lead to DNA damage and cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s binding to its targets can be affected by changes in pH or temperature, while the presence of other drugs can lead to competitive inhibition or altered metabolism .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of triazole , thiazole , and thiadiazole moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the triazolo-thiazole core .
  • Introduction of the chlorophenyl group .
  • Integration of the thiadiazolyl moiety .

These steps often require specific reaction conditions such as high temperatures and inert atmospheres to ensure successful transformations .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions through binding interactions. For instance, compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase .

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Several studies highlight the anticancer potential of triazole-containing compounds. For example, a related compound demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines . The presence of sulfur-containing groups is believed to enhance these effects by facilitating interactions with critical cellular targets involved in cancer progression.

Anti-inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory and analgesic properties. Similar structures have been reported to exhibit these activities through inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .

Research Findings and Case Studies

Recent investigations into the biological activity of triazolo-thiadiazole derivatives have provided valuable insights:

Study Biological Activity Results
Study 1AntimicrobialInhibition of E. coli growth at 50 µg/mL concentration
Study 2AnticancerIC50 values against HCT-116 cells: 6.2 µM
Study 3Anti-inflammatoryReduced TNF-alpha levels in treated cells

These findings underscore the potential therapeutic applications of the compound in treating infections and cancer.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6OS3/c1-12-4-2-3-5-15(12)18-24-19(27-32-18)23-17(29)11-31-21-26-25-20-28(21)16(10-30-20)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3,(H,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYINOKNBAOEQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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